

2-Hydrazino Adenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydrazino Adenosine

Cat. No.: B043799

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino Adenosine is a purine nucleoside analog that has garnered interest within the scientific community, primarily as a key intermediate in the synthesis of potent and selective A₂A adenosine receptor agonists. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **2-Hydrazino Adenosine**. The document details experimental protocols for its synthesis and characterization, including its potential reactivity and spectroscopic profile. Furthermore, it elucidates the A₂A adenosine receptor signaling pathway, a critical target for therapeutic intervention in various pathological conditions, and provides methodologies for assessing the biological activity of **2-Hydrazino Adenosine** derivatives.

Chemical Properties of 2-Hydrazino Adenosine

2-Hydrazino Adenosine is a derivative of the naturally occurring nucleoside, adenosine, where a hydrazino group (-NHNH₂) is substituted at the 2-position of the purine ring. This modification significantly influences the electronic properties of the purine system and provides a reactive handle for further chemical elaboration.

Structure and Nomenclature

- IUPAC Name: (2R,3R,4S,5R)-2-(6-amino-2-hydrazinyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- CAS Number: 15763-11-8
- Molecular Formula: C₁₀H₁₅N₇O₄
- Molecular Weight: 297.27 g/mol

Physicochemical Properties (Predicted)

While experimental data for **2-Hydrazino Adenosine** is not readily available in the literature, the following properties can be predicted based on its structure and comparison with similar compounds.

Property	Predicted Value
Melting Point	>200 °C (with decomposition)
pKa	~3.5 (adenine N1), ~10.5 (hydrazino group)
Solubility	Soluble in DMSO and aqueous acids; sparingly soluble in water and polar organic solvents.
Appearance	White to off-white solid

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for **2-Hydrazino Adenosine** is not currently published. However, based on the structure, the following characteristic signals can be anticipated.

¹H NMR (in DMSO-d₆):

- H-8: ~8.0 ppm (singlet)
- NH₂ (adenine): Broad singlet
- NH and NH₂ (hydrazino): Broad singlets, exchangeable with D₂O

- Ribose protons (H-1', H-2', H-3', H-4', H-5'): Complex multiplets in the region of 3.5-6.0 ppm

^{13}C NMR (in DMSO- d_6):

- Signals corresponding to the purine ring carbons and the ribose carbons. The C-2 carbon attached to the hydrazino group would show a characteristic upfield shift compared to adenosine.

Mass Spectrometry (ESI-MS):

- $[\text{M}+\text{H}]^+$: m/z 298.12
- Fragmentation: Expect cleavage of the glycosidic bond to yield fragments corresponding to the protonated purine base (2-hydrazinoadenine) and the ribose sugar.

Synthesis of 2-Hydrazino Adenosine

The most plausible synthetic route to **2-Hydrazino Adenosine** involves the nucleophilic substitution of a suitable leaving group at the 2-position of an adenosine derivative with hydrazine. A common precursor for this transformation is 2-chloroadenosine.

Experimental Protocol: Synthesis from 2-Chloroadenosine

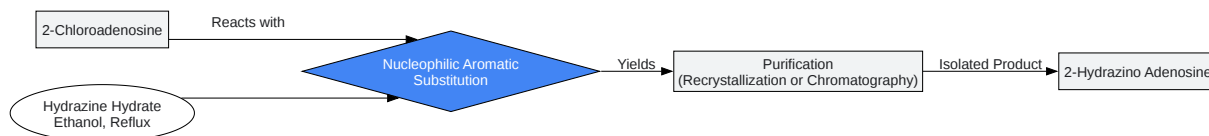
Materials:

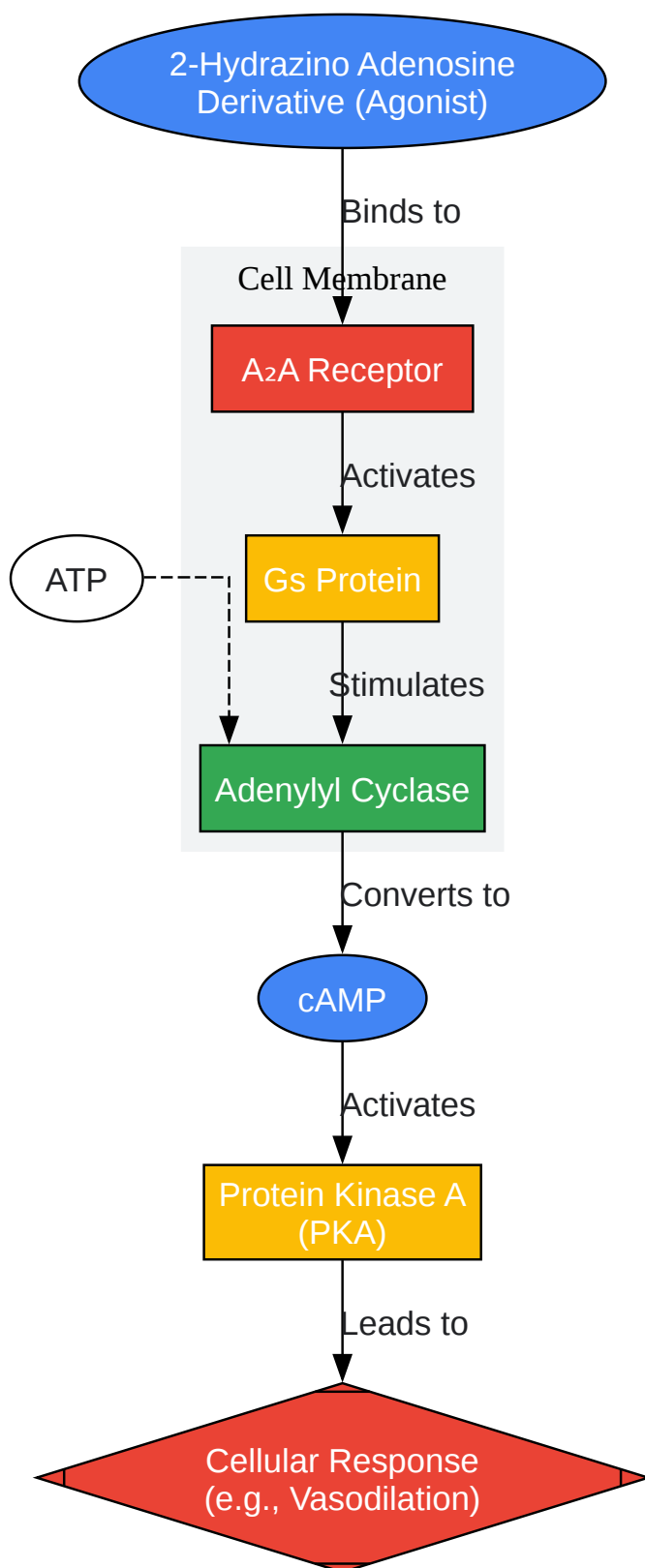
- 2-Chloroadenosine
- Hydrazine hydrate
- Ethanol or other suitable solvent
- Inert atmosphere (e.g., Nitrogen or Argon)

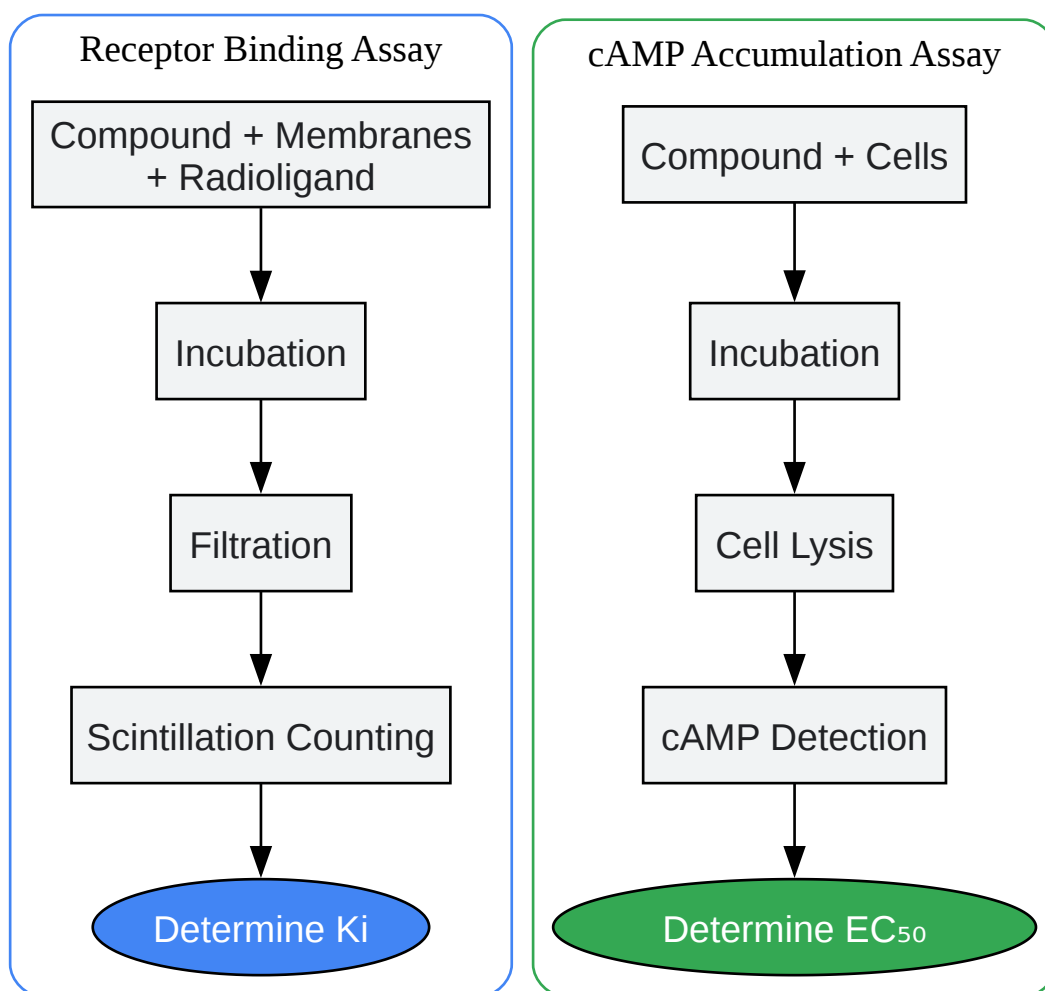
Procedure:

- In a round-bottom flask, dissolve 2-chloroadenosine in a suitable solvent such as ethanol.

- Under an inert atmosphere, add an excess of hydrazine hydrate to the solution. The reaction is typically carried out at an elevated temperature (e.g., reflux) to drive the substitution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).







[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [2-Hydrazino Adenosine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b043799#chemical-properties-of-2-hydrazino-adenosine\]](https://www.benchchem.com/product/b043799#chemical-properties-of-2-hydrazino-adenosine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com